
1,1-Dimethyl-1-germacyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1-germacyclobutane is an organogermanium compound with the molecular formula C₅H₁₂Ge It is a cyclic compound featuring a germanium atom in a four-membered ring structure, substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1-germacyclobutane can be synthesized through the cyclization of dimethylchlorogermane. The reaction typically involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with dimethylchlorogermane to form the desired germacyclobutane compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-1-germacyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germyl derivatives.
Substitution: The germanium atom in the ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Germanium dioxide and other oxidized germanium compounds.
Reduction: Germyl derivatives.
Substitution: Substituted germacyclobutanes with various functional groups.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1-germacyclobutane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1-dimethyl-1-germacyclobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the germanium atom undergoes changes in oxidation state, leading to the formation of germanium dioxide. In substitution reactions, the germanium atom acts as a nucleophilic center, facilitating the replacement of substituents.
Comparación Con Compuestos Similares
Similar Compounds
Germacyclobutane: Lacks the two methyl groups present in 1,1-dimethyl-1-germacyclobutane.
Dimethylgermetane: Another organogermanium compound with a different ring structure.
Diallylgermetane: Contains allyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and properties. This makes it distinct from other germacyclobutanes and germetanes, providing unique opportunities for research and application in various fields .
Propiedades
Número CAS |
21961-74-0 |
|---|---|
Fórmula molecular |
C5H12Ge |
Peso molecular |
144.78 g/mol |
Nombre IUPAC |
1,1-dimethylgermetane |
InChI |
InChI=1S/C5H12Ge/c1-6(2)4-3-5-6/h3-5H2,1-2H3 |
Clave InChI |
WLAOGJGZGDESEM-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]1(CCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
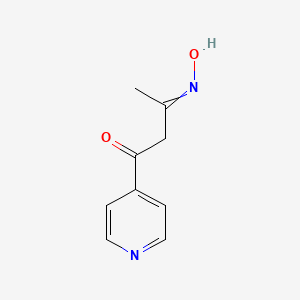
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
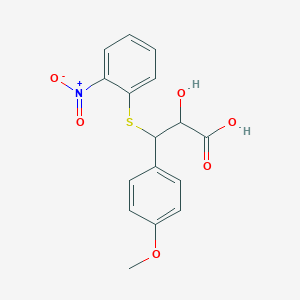
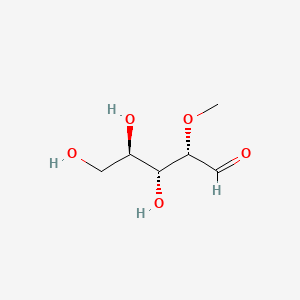


![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)
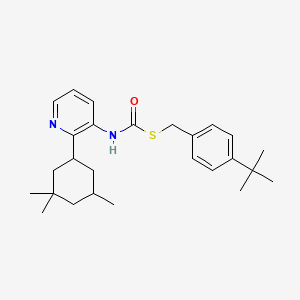
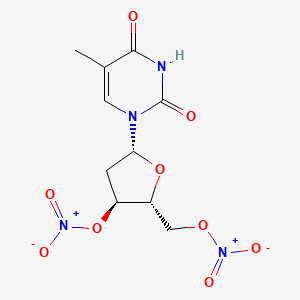
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)

